molecular formula C19H18Cl2N4O B12166696 6-cyclopropyl-N-(2,4-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-(2,4-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12166696
M. Wt: 389.3 g/mol
InChI Key: SFSJUAYTJHGKDN-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-b]pyridine derivative characterized by a cyclopropyl group at the 6-position, an isopropyl substituent at the 1-position, and a carboxamide moiety linked to a 2,4-dichlorophenyl group. The dichlorophenyl group enhances hydrophobicity, which may influence membrane permeability and target binding, while the cyclopropyl ring could contribute to metabolic stability by reducing oxidative degradation pathways.

Properties

Molecular Formula

C19H18Cl2N4O

Molecular Weight

389.3 g/mol

IUPAC Name

6-cyclopropyl-N-(2,4-dichlorophenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H18Cl2N4O/c1-10(2)25-18-14(9-22-25)13(8-17(23-18)11-3-4-11)19(26)24-16-6-5-12(20)7-15(16)21/h5-11H,3-4H2,1-2H3,(H,24,26)

InChI Key

SFSJUAYTJHGKDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-(2,4-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, introduction of the cyclopropyl and dichlorophenyl groups, and finally, the formation of the carboxamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques such as microwave-assisted synthesis and catalytic processes may be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-(2,4-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

6-cyclopropyl-N-(2,4-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-(2,4-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Compound from : 6-Cyclopropyl-N-[4-(4-Methylpiperazin-1-yl)Phenyl]-1-Propyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide

  • Structural Differences :
    • N-Substituent : The target compound has a 2,4-dichlorophenyl group, whereas this analog features a 4-(4-methylpiperazinyl)phenyl group.
    • 1-Position Alkyl Chain : The target compound uses an isopropyl group, while the analog has a propyl chain.
  • The propyl chain (analog) versus isopropyl (target) may alter steric hindrance, affecting binding pocket interactions in biological targets.

Compound from : 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide

  • Core Structure : This compound has a pyrazolo[3,4-d]pyrimidine core, differing from the pyrazolo[3,4-b]pyridine scaffold of the target compound.
  • Substituents : Fluorinated aromatic systems (e.g., chromen-4-one and fluorophenyl groups) suggest enhanced electronic effects and possible kinase inhibition via halogen bonding.
  • Physical Properties: Melting point (175–178°C) and molecular weight (589.1 g/mol) are higher than typical pyrazolopyridine derivatives, likely due to the chromenone moiety .

Comparative Data Table

Property Target Compound Compound Compound
Core Structure Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-d]pyrimidine
1-Position Substituent Isopropyl Propyl Ethyl-linked chromenone
Aromatic Group 2,4-Dichlorophenyl 4-(4-Methylpiperazinyl)phenyl 3-Fluorophenyl/chromenone
Molecular Weight ~430 g/mol (estimated) ~450 g/mol (estimated) 589.1 g/mol
Key Functional Groups Dichlorophenyl, cyclopropyl Piperazinyl, cyclopropyl Fluorophenyl, chromenone, sulfonamide
Potential Targets Kinases (e.g., JAK, BTK) Kinases or GPCRs (piperazine as a solubilizing group) Kinases (fluorine enhances binding affinity)

Research Findings and Implications

  • Target Compound vs. Analog :
    • The dichlorophenyl group in the target compound may enhance hydrophobic interactions in kinase binding pockets compared to the piperazinyl group, which could improve selectivity but reduce solubility .
    • The isopropyl group may confer better metabolic stability than the propyl chain due to increased steric shielding of vulnerable sites.
  • Target Compound vs. Fluorine atoms in ’s compound likely enhance binding affinity through halogen bonds, a feature absent in the target compound .

Biological Activity

6-Cyclopropyl-N-(2,4-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological applications of this compound, drawing from diverse sources to provide a comprehensive overview.

The molecular formula of the compound is C19H18Cl2N4OC_{19}H_{18}Cl_{2}N_{4}O, with a molecular weight of 389.3 g/mol. The structure features a pyrazolo[3,4-b]pyridine core, which is known for its versatility in medicinal applications.

PropertyValue
Molecular FormulaC19H18Cl2N4OC_{19}H_{18}Cl_{2}N_{4}O
Molecular Weight389.3 g/mol
CAS NumberNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Cyclization Reactions : Formation of the pyrazolopyridine core.
  • Substitution Reactions : Introduction of the dichlorophenyl group via nucleophilic aromatic substitution.
  • Alkylation Reactions : Addition of the cyclopropyl group through alkylation.

These methods ensure that the desired functional groups are incorporated into the final product, enhancing its biological activity .

The biological activity of 6-cyclopropyl-N-(2,4-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is primarily attributed to its interaction with various molecular targets within biological systems. The compound has demonstrated:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound can bind to receptors, altering their activity and potentially leading to therapeutic effects.

Ongoing research aims to elucidate the precise molecular interactions and pathways involved in its mechanism of action .

Pharmacological Applications

Research indicates that derivatives of pyrazolo[3,4-b]pyridine structures have been explored for various therapeutic applications:

  • Antimicrobial Activity : Some studies have shown promising results against bacterial strains, including Mycobacterium tuberculosis .
  • CNS Disorders : Compounds with similar structures have been investigated for their potential in treating conditions such as Alzheimer's disease and other neurological disorders .
  • Cancer Therapy : Certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential use as anticancer agents .

Case Studies

Recent studies have highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives in various biological assays:

  • Antitubercular Activity : A study evaluated several derivatives against Mycobacterium tuberculosis H37Rv strain using an in vitro MABA assay. Results indicated that specific substitutions on the pyrazolo[3,4-b]pyridine scaffold enhanced activity against this pathogen .
  • Kinase Inhibition : Some compounds demonstrated selective inhibition of kinases involved in cancer progression, showcasing their potential as targeted therapies .

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